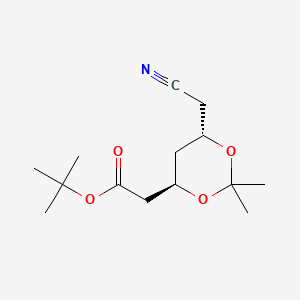

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Vue d'ensemble

Description

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by its unique structure, which includes a dioxane ring and a cyanomethyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable precursor under controlled conditions. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in the presence of tert-butyl acetate, which facilitates the formation of the tert-butyl ester . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to form substituted products.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Statin Synthesis:

One of the primary applications of tert-butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is as an intermediate in the synthesis of statins. Statins are a class of drugs used to lower cholesterol levels in patients with hypercholesterolemia. Specifically, this compound is noted for its role in the production of atorvastatin, a widely prescribed statin that inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Chiral Intermediate:

The compound's chiral nature makes it valuable for synthesizing other chiral pharmaceutical agents. The optical activity associated with this compound allows for the production of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects .

Synthetic Chemistry

Synthesis Methodologies:

Research has demonstrated various synthetic routes to produce this compound. Notably, methods involving polymer-supported oxidation techniques have been explored to achieve high-purity yields . These methodologies are crucial for scaling up production for pharmaceutical applications.

Role in Organic Synthesis:

Beyond its application in statin synthesis, this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and incorporation into more complex molecular frameworks used in drug discovery and development .

Case Study 1: Atorvastatin Production

A study highlighted the use of this compound as a key intermediate in the synthesis of atorvastatin. The research focused on optimizing reaction conditions to enhance yield and purity while minimizing by-products .

Case Study 2: Chiral Drug Development

Another investigation showcased the compound's application in developing chiral drugs where enantiomeric purity is critical. The study detailed how variations in synthetic routes could lead to different enantiomers being produced selectively .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the formation of specific products. The dioxane ring and cyanomethyl group play crucial roles in its reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl acetate

- tert-Butyl peresters

- tert-Butyl carbamates

Uniqueness

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of a dioxane ring and a cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and reduced aggregation .

Activité Biologique

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a chemical compound with significant relevance in pharmaceutical applications, particularly as an impurity in the synthesis of Atorvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₄H₂₃N₁O₄

- Molecular Weight : 269.34 g/mol

- CAS Number : 125971-94-0

- Appearance : Light yellow crystalline powder

- Melting Point : 65 to 70 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an impurity in the synthesis of Atorvastatin. Atorvastatin functions as a selective competitive inhibitor of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis.

The compound's mechanism is closely tied to its structural similarity to Atorvastatin. Through competitive inhibition of HMG-CoA reductase, it effectively reduces the synthesis of cholesterol in the liver and increases the uptake of LDL cholesterol from the bloodstream.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Cholesterol Lowering : As an impurity in Atorvastatin synthesis, it may contribute to the overall efficacy of statin therapy.

- Anti-inflammatory Properties : Some studies suggest that dioxane derivatives can exhibit anti-inflammatory effects, potentially enhancing cardiovascular health through reduced inflammation.

Case Studies

Several studies have investigated the biological effects of similar compounds:

Propriétés

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741404 | |

| Record name | tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196085-84-4 | |

| Record name | tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.